2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride
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Overview
Description
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride is a heterocyclic compound that contains a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride typically involves the reaction of 2-methyl-5-phenyl-1,3-thiazole with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl fluoride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride involves the inhibition of specific enzymes by forming a covalent bond with the active site. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect. The compound targets molecular pathways involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl fluoride group.
2-Methyl-4-trifluoromethyl-5-thiazolecarboxylic acid: Contains a trifluoromethyl group, leading to different chemical properties and reactivity
Uniqueness
2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and biological activity. This makes it a valuable compound for developing enzyme inhibitors and other biologically active molecules .
Properties
IUPAC Name |
2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXMUKBNIKLHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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